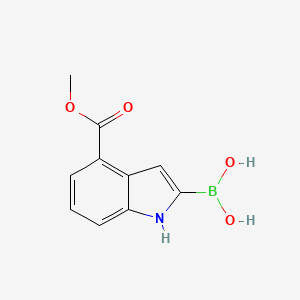

4-Methoxycarbonyl-1H-indole-2-boronic acid

Description

Properties

IUPAC Name |

(4-methoxycarbonyl-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)6-3-2-4-8-7(6)5-9(12-8)11(14)15/h2-5,12,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANMXTLBOIWFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2N1)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Boron Electrophile Quenching

A modified procedure from ACS Publications demonstrates the lithiation of N-methylindole using n-BuLi in tetrahydrofuran (THF) at −78°C. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronate ester, which is hydrolyzed to the boronic acid under acidic conditions. For 4-methoxycarbonyl-substituted indoles, the ester group is introduced prior to lithiation via Friedel-Crafts acylation or nucleophilic substitution.

Key Data:

-

Conditions: N-methyl protection, −78°C lithiation, B(OMe)₃ quenching, HCl hydrolysis.

-

Purity: >90% after recrystallization (ethyl acetate/hexane).

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation enables direct installation of boronic acid groups onto halogenated indole precursors. This method is highly effective for substrates bearing sensitive functional groups, such as esters, due to the mild reaction conditions.

Substrate Preparation and Catalytic System

A 4-methoxycarbonyl-1H-indole-2-bromine precursor is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst. The Royal Society of Chemistry’s protocol for analogous aryl boronic acids employs Pd(OAc)₂ (3 mol%), PCy₃·HBF₄ (12 mol%), and K₂CO₃ in THF at 65°C.

Optimized Parameters:

-

Catalyst: Pd(OAc)₂/PCy₃·HBF₄.

-

Solvent: THF.

Functional Group Interconversion from Amines

A patent by CN104277060A describes the reduction of nitro groups to amines followed by diazotization and borylation. While originally applied to benzene derivatives, this method can be adapted for indole systems.

Nitro Reduction and Diazonium Salt Formation

4-Methoxycarbonyl-1H-indole-2-amine is treated with NaNO₂/HCl to form a diazonium salt, which is then reacted with a boron source (e.g., HBF₄ or B(OH)₃).

Critical Adjustments:

-

Diazotization: 0–5°C, excess NaNO₂.

Comparative Analysis of Methodologies

| Method | Yield | Regioselectivity | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Directed Metalation | 45–55% | High (C2) | Moderate (sensitive to esters) | Moderate |

| Miyaura Borylation | 67–79% | Excellent (C2) | High (stable under Pd) | High |

| Amine Diazotization | 50–65% | Moderate | Low (acid-sensitive indoles) | Low |

Challenges and Optimization Strategies

-

Protodeboronation: The 2-boronic acid group on electron-rich indoles is prone to protodeboronation. Using pinacol ester protection during synthesis improves stability.

-

Ester Hydrolysis: The methoxycarbonyl group may hydrolyze under basic conditions. Neutral pH and low temperatures during workup are critical.

-

Catalyst Poisoning: Indole’s NH group can deactivate Pd catalysts. N-Protection (e.g., Boc or methyl) mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyl-1H-indole-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100°C).

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions : One of the primary applications of 4-Methoxycarbonyl-1H-indole-2-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides, leading to valuable biaryl and aryl-vinyl compounds used in pharmaceuticals and materials science .

Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of complex organic molecules, enabling the development of new chemical entities with potential therapeutic applications .

Medicinal Chemistry

Anticancer Research : Research indicates that derivatives of boronic acids, including 4-Methoxycarbonyl-1H-indole-2-boronic acid, are being investigated for their potential as anticancer agents. They play a role in developing drug candidates targeting specific cancer pathways, particularly through their ability to inhibit key proteins involved in cancer progression .

Drug Development : The compound's unique structure allows it to participate in various chemical transformations that are crucial for synthesizing drug candidates. Its application has been noted in studies focusing on creating inhibitors for proteins like CDC42, which are implicated in cancer cell signaling .

Mechanism of Action

The primary mechanism of action for 4-Methoxycarbonyl-1H-indole-2-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or aryl-vinyl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, which is key to the success of the Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

(a) 2-(Methoxycarbonyl)-1H-indol-5-ylboronic acid (CAS 284660-86-2)

- Structure : Methoxycarbonyl at position 5, boronic acid at position 2.

- Applications : Similar utility in Suzuki reactions but may require optimized conditions for efficient coupling .

(b) 4-Methoxy-1H-indole-2-carboxylic acid (CAS 103260-65-7)

- Structure : Methoxy (-OCH₃) at position 4, carboxylic acid (-COOH) at position 2.

- Key Differences : Replaces boronic acid with a carboxylic acid, limiting its role in cross-coupling but enhancing applicability as a building block for peptidomimetics or enzyme inhibitors.

- Physical Properties: Molecular formula C₁₀H₉NO₃, purity >97%, priced at $65/500 mg .

(c) 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Functional Group Replacements

(a) 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (CAS 691362-87-5)

- Structure : Chloro (-Cl) at position 7, methyl (-CH₃) at position 3, methoxycarbonyl at position 2, and carboxylic acid at position 4.

- The carboxylic acid at position 4 may enhance hydrogen-bonding capabilities in drug design .

(b) 4-Bromo-1-methyl-1H-indole-2-carboxylic acid

Boronic Acid Derivatives with Non-Indole Cores

(a) [4-(Methoxymethyl)phenyl]boronic acid (CAS 279262-11-2)

- Structure : Phenyl ring with methoxymethyl (-CH₂OCH₃) and boronic acid groups.

- Key Differences: Simpler aromatic system with fewer steric demands, often used in polymer chemistry or as a monomer in organic electronics .

(b) [4-(Methoxycarbonyl)-5-methylthiophen-2-yl]boronic acid (CAS 1353018-96-8)

Comparative Data Table

Biological Activity

4-Methoxycarbonyl-1H-indole-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.

Chemical Structure and Properties

4-Methoxycarbonyl-1H-indole-2-boronic acid is an indole derivative featuring a boronic acid functional group. Its structure allows for significant reactivity in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules.

Anticancer Activity

Research indicates that 4-Methoxycarbonyl-1H-indole-2-boronic acid exhibits notable anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showcasing a significant reduction in cell viability at specific concentrations. The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Table 1: Anticancer Activity of 4-Methoxycarbonyl-1H-indole-2-boronic acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.76 | Inhibition of apoptosis pathways |

| HeLa | 15.45 | Disruption of cell cycle regulation |

| A549 | 22.30 | Induction of oxidative stress |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects.

Table 2: Antimicrobial Activity of 4-Methoxycarbonyl-1H-indole-2-boronic acid

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Escherichia coli (ATCC) | 6.50 | Moderate |

| Staphylococcus aureus | 5.00 | High |

The biological activity of 4-Methoxycarbonyl-1H-indole-2-boronic acid can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The boronic acid moiety allows the compound to form reversible covalent bonds with serine proteases, which are critical in cancer progression and bacterial resistance mechanisms.

- Signal Transduction Interference : The compound disrupts key signaling pathways involved in cell survival and proliferation, particularly those mediated by growth factors.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the efficacy of 4-Methoxycarbonyl-1H-indole-2-boronic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 18.76 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Potential

In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens. The results demonstrated significant antibacterial activity against E. coli and S. aureus, highlighting its potential application in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxycarbonyl-1H-indole-2-boronic acid, and how can purity be validated?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated indole precursors. For example, a brominated indole derivative (e.g., 5-bromo-1H-indole-2-carboxylic acid methyl ester) can react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst .

- Purification : Use scavenger resins (e.g., diethanolamine-functionalized resins) in non-hydrolytic solvents (e.g., THF) to remove unreacted boronic acids. Purity is validated via HPLC (≥97% purity threshold) and ¹H/¹³C NMR to confirm the absence of residual solvents or byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Methoxycarbonyl-1H-indole-2-boronic acid?

- ¹¹B NMR : Confirms the presence of the boronic acid moiety (δ ~30 ppm).

- ¹H NMR : Identifies the indole proton environment (e.g., aromatic protons at δ 6.8–7.5 ppm) and methoxycarbonyl group (singlet at δ 3.9–4.1 ppm).

- FTIR : Verifies carbonyl (C=O stretch at ~1700 cm⁻¹) and B–O bonds (~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₀BNO₄: calc. 227.07) .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Under inert atmosphere (argon) at –20°C, in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of the boronic acid group.

- Handling : Use moisture-free conditions (glovebox) and avoid prolonged exposure to air .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving 4-Methoxycarbonyl-1H-indole-2-boronic acid?

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, or XPhos-Pd-G3 for efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF, dioxane). DMF often enhances solubility of indole derivatives.

- Base Selection : Use K₂CO₃ or CsF for mild conditions; NaOtBu for electron-deficient aryl halides. Monitor reaction progress via TLC or LC-MS .

Q. How do structural modifications (e.g., methoxycarbonyl group) influence the reactivity of indole-boronic acids in cross-couplings?

- Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces electron density at the indole C2 position, potentially slowing transmetallation. Adjust ligand electronics (e.g., electron-rich ligands like DavePhos) to enhance catalytic turnover .

- Steric Considerations : Substituents at the indole C4 position may hinder boronic acid coordination. Computational modeling (DFT) can predict steric clashes .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Case Study : If literature reports conflicting yields for a specific coupling partner (e.g., aryl chlorides), systematically evaluate variables:

- Catalyst loading (1–5 mol% Pd).

- Temperature (room temp vs. 80°C).

- Additives (e.g., TBAB for phase transfer).

Q. What strategies enable post-functionalization of the indole ring post-cross-coupling?

- Directed C–H Activation : Utilize the boronic acid as a directing group for late-stage C–H arylation or alkylation.

- Protection/Deprotection : Temporarily protect the boronic acid as a pinacol ester to perform orthogonal reactions (e.g., amidation of the methoxycarbonyl group) .

Data Analysis & Contradictions

Q. How can residual palladium contamination be quantified and mitigated in final products?

- Quantification : ICP-MS (detection limit ~0.1 ppm) or colorimetric assays (e.g., Pd-sensitive chromophores).

- Mitigation : Post-reaction treatment with SiliaMetS Thiol resin or activated charcoal .

Q. Why do some studies report instability of 4-Methoxycarbonyl-1H-indole-2-boronic acid in aqueous media?

- Mechanistic Insight : The boronic acid group undergoes hydrolysis to form boroxines in water. Stability assays (¹H NMR in D₂O) show degradation within 24 hours. Use aprotic solvents or stabilize with diols (e.g., pinacol) .

Tables

Table 1 : Common Catalysts for Suzuki-Miyaura Couplings

| Catalyst | Ligand | Solvent | Yield Range (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | DMF | 70–85 | |

| XPhos-Pd-G3 | None | THF | 85–92 | |

| Pd(dppf)Cl₂ | None | Toluene | 60–75 |

Table 2 : Stability Under Different Storage Conditions

| Condition | Degradation Time (Days) | Purity Loss (%) | Reference |

|---|---|---|---|

| –20°C, Argon | >30 | <5 | |

| Room Temp, Air | 7 | ~40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.